molecular formula C16H12BrN3O4 B11582355 5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B11582355
M. Wt: 390.19 g/mol
InChI Key: OCOATGJKWUUNJQ-UHFFFAOYSA-N
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Description

5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of an oxadiazole ring substituted with a bromomethylphenoxy group and a nitrophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromo-3-methylphenol with 4-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent like dichloromethane or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Electrophilic aromatic substitution: The phenyl rings can participate in reactions such as nitration, sulfonation, and halogenation.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Electrophilic aromatic substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of azide or amine derivatives.

    Electrophilic aromatic substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Reduction: Formation of the corresponding amine derivative.

Scientific Research Applications

5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole in biological systems is not fully understood. it is believed to exert its effects through interactions with cellular components such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

Compared to similar compounds, 5-[(4-Bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole stands out due to the presence of both a bromomethylphenoxy group and a nitrophenyl group. This combination of substituents imparts unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12BrN3O4

Molecular Weight

390.19 g/mol

IUPAC Name

5-[(4-bromo-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H12BrN3O4/c1-10-8-13(6-7-14(10)17)23-9-15-18-16(19-24-15)11-2-4-12(5-3-11)20(21)22/h2-8H,9H2,1H3

InChI Key

OCOATGJKWUUNJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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